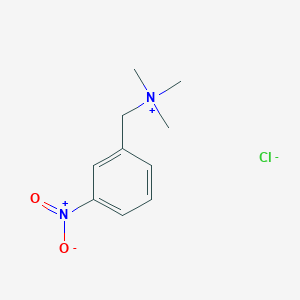
Trimethyl(M-nitrobenzyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is a quaternary ammonium compound with a nitrophenyl group. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride typically involves the quaternization of N,N,N-trimethylamine with 3-nitrobenzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve recrystallization or chromatography to ensure the product’s high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Water, acidic or basic conditions.
Major Products
Reduction: 3-Aminophenyltrimethylammonium chloride.
Substitution: Various substituted ammonium salts.
Hydrolysis: 3-Nitrobenzyl alcohol and hydrochloric acid.
Scientific Research Applications
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of membrane transport proteins due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can affect various cellular processes, including ion transport and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium chloride: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Tetramethylammonium iodide: Similar to tetramethylammonium chloride but with iodide as the counterion, affecting its solubility and reactivity.
N,N,N-Trimethyl-1-(4-nitrophenyl)methanaminium chloride: Similar structure but with the nitro group in the para position, which can influence its chemical behavior and reactivity.
Uniqueness
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is unique due to the presence of the nitrophenyl group in the meta position, which affects its electronic properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
5411-74-5 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
trimethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PUGVGJFXSXRJQA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















